molecular formula C12H21NO2 B2421820 N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide CAS No. 2305483-80-9

N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide

Cat. No.: B2421820
CAS No.: 2305483-80-9
M. Wt: 211.305
InChI Key: ADHQELZNCCOALN-UHFFFAOYSA-N
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Description

N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide: is an organic compound characterized by a cyclohexyl ring substituted with a hydroxymethyl group and a dimethyl group, along with a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of Hydroxymethyl and Dimethyl Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the dimethyl groups can be added through alkylation reactions.

    Formation of the Prop-2-enamide Group: The prop-2-enamide group can be introduced through an amidation reaction involving an appropriate amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The prop-2-enamide group can be reduced to form a propylamine group.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of N-[1-(Carboxyl)-3,3-dimethylcyclohexyl]prop-2-enamide.

    Reduction: Formation of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Hydroxymethyl)cyclohexyl]prop-2-enamide: Lacks the dimethyl groups, which may affect its chemical properties and biological activity.

    N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamine: Contains an amine group instead of an amide group, leading to different reactivity and applications.

    N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enoic acid: Contains a carboxyl group instead of an amide group, which may influence its acidity and reactivity.

Uniqueness

N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-10(15)13-12(9-14)7-5-6-11(2,3)8-12/h4,14H,1,5-9H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHQELZNCCOALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(CO)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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